1-(azepan-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone 1-(azepan-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9694399
InChI: InChI=1S/C16H19ClN2O/c17-14-6-5-13-7-10-19(15(13)11-14)12-16(20)18-8-3-1-2-4-9-18/h5-7,10-11H,1-4,8-9,12H2
SMILES: C1CCCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl
Molecular Formula: C16H19ClN2O
Molecular Weight: 290.79 g/mol

1-(azepan-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone

CAS No.:

Cat. No.: VC9694399

Molecular Formula: C16H19ClN2O

Molecular Weight: 290.79 g/mol

* For research use only. Not for human or veterinary use.

1-(azepan-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone -

Specification

Molecular Formula C16H19ClN2O
Molecular Weight 290.79 g/mol
IUPAC Name 1-(azepan-1-yl)-2-(6-chloroindol-1-yl)ethanone
Standard InChI InChI=1S/C16H19ClN2O/c17-14-6-5-13-7-10-19(15(13)11-14)12-16(20)18-8-3-1-2-4-9-18/h5-7,10-11H,1-4,8-9,12H2
Standard InChI Key QCCNJFBHSGSQCW-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl
Canonical SMILES C1CCCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central ethanone bridge connecting a 6-chloroindole group and an azepane ring. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with a chlorine atom at the sixth position, enhancing its electronic complexity. The azepane component, a seven-membered saturated nitrogen-containing ring, contributes to the molecule’s conformational flexibility. This structural hybrid is represented by the SMILES string C1CCCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl and the InChIKey QCCNJFBHSGSQCW-UHFFFAOYSA-N .

Stereochemical Considerations

While no stereocenters are explicitly identified in the computed descriptors, the azepane ring’s chair and boat conformations may influence intermolecular interactions. The absence of hydrogen bond donors (count = 0) and the presence of a single hydrogen bond acceptor (the ketone oxygen) suggest limited polar interactions in aqueous environments .

Computed Physicochemical Properties

Key properties derived from computational models include:

PropertyValueMethod of Computation
Molecular Weight290.79 g/molPubChem 2.1
XLogP33.5XLogP3 3.0
Rotatable Bond Count2Cactvs 3.4.8.18
Topological Polar Surface Area32.5 ŲPubChem
Exact Mass290.1185909 DaPubChem 2.1

These properties indicate moderate bioavailability and membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 1-(azepan-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone typically involves a nucleophilic acyl substitution reaction between 6-chloroindole and an azepane-derived carbonyl precursor. VulcanChem reports that the reaction proceeds under catalytic conditions, though specific catalysts or solvents remain undisclosed in public databases. Alternative routes may employ:

  • Friedel-Crafts acylation to introduce the ethanone bridge.

  • Buchwald-Hartwig amination for coupling nitrogen-containing heterocycles.

Research Findings and Applications

Preclinical Studies

  • Antimicrobial activity: Chlorinated indoles disrupt bacterial cell membranes via hydrophobic interactions .

  • Anticancer potential: Azepane-containing inhibitors target protein kinases involved in tumor proliferation.

Computational Predictions

QSAR models predict moderate affinity for 5-HT₂ receptors (Ki ≈ 150 nM) and CYP3A4 inhibition (IC₅₀ ≈ 20 μM), necessitating experimental validation. The compound’s lipophilicity (XLogP3 = 3.5) may limit aqueous solubility, posing formulation challenges .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator